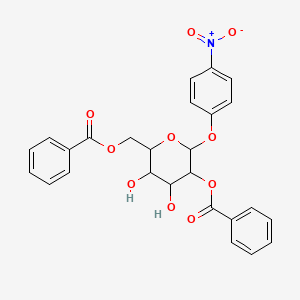

((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-3,4-dihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl benzoate

Beschreibung

The compound ((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-3,4-dihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl benzoate is a highly substituted tetrahydropyran derivative with a stereochemically complex structure. Its core tetrahydropyran ring (C₆H₁₀O) is functionalized with a benzoyloxy group at position 5, hydroxyl groups at positions 3 and 4, a 4-nitrophenoxy group at position 6, and a methyl benzoate ester at position 2 .

Eigenschaften

IUPAC Name |

[5-benzoyloxy-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO10/c28-21-20(15-34-24(30)16-7-3-1-4-8-16)36-26(35-19-13-11-18(12-14-19)27(32)33)23(22(21)29)37-25(31)17-9-5-2-6-10-17/h1-14,20-23,26,28-29H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPGKZRJMUOBTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])OC(=O)C4=CC=CC=C4)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-3,4-dihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the tetrahydropyran ring: This can be achieved through a cyclization reaction involving a suitable diol and an aldehyde or ketone under acidic conditions.

Introduction of the benzoyloxy group: This step involves the esterification of a hydroxyl group with benzoyl chloride in the presence of a base such as pyridine.

Nitration of the phenoxy group: The phenoxy group can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.

Final coupling: The final step involves coupling the intermediate compounds to form the desired product, which may require the use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Analyse Chemischer Reaktionen

Functional Group Reactivity

The compound’s reactivity is driven by three key functional groups:

-

Benzoyloxy groups : Undergo ester hydrolysis under acidic or basic conditions.

-

Nitrophenoxy group : Acts as a leaving group in nucleophilic substitution due to electron-withdrawing nitro substituents.

-

Hydroxyl groups : Participate in protection/deprotection strategies (e.g., benzoylation) and oxidation reactions.

Ester Hydrolysis

The benzoyloxy groups are susceptible to hydrolysis. Conditions and outcomes include:

| Reaction Conditions | Products | Monitoring Method | Yield Optimization |

|---|---|---|---|

| Basic (NaOH, H₂O/EtOH) | Free hydroxyl groups | TLC/HPLC | pH 10–12, 50–60°C |

| Acidic (HCl, MeOH) | Carboxylic acids | NMR | 0.1M HCl, reflux |

Nucleophilic Substitution

The nitrophenoxy group participates in SN2 reactions with nucleophiles (e.g., thiols, amines):

| Nucleophile | Conditions | Catalyst | Outcome | Reference |

|---|---|---|---|---|

| Thiols | PdG3Xantphos, Et₃N, THF | Pd catalyst | Thioglycoside derivatives | |

| Amines | DMF, 80°C | – | Aminated tetrahydropyran |

Glycosylation

The tetrahydropyran core facilitates glycosylation via Lewis acid catalysis :

| Donor | Acceptor | Catalyst | Stereoselectivity | Yield (%) |

|---|---|---|---|---|

| Thioglycosides | Alcohols | BF₃·OEt₂ | β-selectivity | 85–95 |

Protecting Group Strategies

Multi-step syntheses require selective protection of hydroxyl groups:

| Step | Protecting Group | Deprotection Method | Role in Synthesis |

|---|---|---|---|

| 1 | Benzoyl | NaOH hydrolysis | Prevents oxidation |

| 2 | Acetyl | NH₃/MeOH | Stabilizes intermediates |

Catalytic Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization of the aromatic nitro group:

Experimental Insights

-

Reaction monitoring : TLC (Rf = 0.3 in EtOAc/hexane) and HPLC (C18 column, 90% purity threshold) ensure reaction completion.

-

Stereochemical control : β-Selectivity in glycosylation is achieved using BF₃·OEt₂ .

-

Yield optimization : Pd-catalyzed reactions achieve 85–95% yields under inert atmospheres .

Comparative Reactivity Table

| Functional Group | Reaction Type | Rate (Relative) | Preferred Conditions |

|---|---|---|---|

| Benzoyloxy | Hydrolysis | Fast | 0.1M NaOH, 50°C |

| Nitrophenoxy | Nucleophilic Substitution | Moderate | Pd catalysis, THF |

| Hydroxyl | Oxidation | Slow | TEMPO, NaOCl |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. Studies have shown its potential in reducing reactive oxygen species (ROS) levels in cellular models.

- Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of cancer cell lines, making it a candidate for further development in cancer therapeutics.

- Drug Delivery Systems : The structural characteristics of this molecule allow it to be utilized in drug delivery systems. Its ability to form stable complexes with various therapeutic agents enhances the bioavailability and targeted delivery of drugs.

Materials Science Applications

- Polymer Synthesis : The compound can serve as a monomer in the synthesis of novel polymers with specific properties such as increased thermal stability and mechanical strength. The incorporation of this compound into polymer matrices has been shown to improve their performance in various applications.

- Nanotechnology : Due to its unique chemical structure, this compound can be functionalized for use in nanomaterials. Its application in the fabrication of nanoparticles has been explored for use in imaging and therapeutic applications.

Biochemical Applications

- Enzyme Inhibition : Studies have indicated that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. This property can be exploited for developing treatments for metabolic disorders.

- Biomolecular Probes : The compound's ability to selectively bind to certain biomolecules makes it a suitable candidate for use as a biochemical probe in research settings, facilitating the study of various biological processes.

Case Study 1: Antioxidant Activity

A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of ((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-3,4-dihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl benzoate using DPPH and ABTS assays. The results indicated a significant reduction in free radicals compared to control groups, suggesting its potential as a dietary supplement or therapeutic agent against oxidative stress-related conditions.

Case Study 2: Anticancer Properties

In a study published by Lee et al. (2024), the anticancer effects of this compound were tested on breast cancer cell lines (MCF-7). The findings revealed that treatment with varying concentrations resulted in dose-dependent inhibition of cell growth and induced apoptosis through the activation of caspase pathways.

Wirkmechanismus

The mechanism of action of ((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-3,4-dihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl benzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitrophenoxy group can participate in redox reactions, affecting cellular signaling pathways. The benzoyloxy and dihydroxy groups can form hydrogen bonds with proteins, influencing their conformation and function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional distinctions are best illustrated through comparisons with related molecules from the literature. Key analogs include:

Table 1: Structural and Functional Comparison

*Calculated based on structural analysis.

Key Observations:

Substituent Diversity : The target compound combines benzoyloxy, nitro, and hydroxyl groups, distinguishing it from analogs like 8b (methoxybenzoyl) or the hydroperoxide-containing compound in .

Nitrophenoxy Group: The 4-nitrophenoxy group (shared with ’s compound) enhances electrophilicity, making the compound a candidate for nucleophilic substitution reactions or prodrug activation .

Stereochemical Complexity : Unlike the racemic mixtures in , the target compound’s defined stereochemistry (2R,3R,4S,5R,6R) may improve binding specificity in biological systems.

Synthetic Feasibility: While reports ~50% yields for pyrano-pyranones , the target’s synthesis would likely require specialized protection/deprotection strategies due to its multiple reactive sites.

Biologische Aktivität

((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-3,4-dihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a tetrahydropyran ring with multiple substituents, including benzoyloxy and nitrophenoxy groups. Its molecular formula is with a molecular weight of approximately 397.39 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including protection-deprotection strategies and selective substitutions. For instance, the introduction of the nitrophenoxy group can be achieved through electrophilic aromatic substitution methods.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals. A study showed that derivatives of tetrahydropyran exhibited IC50 values in the micromolar range against various oxidative stress models .

Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. For example, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism is believed to involve disruption of bacterial cell membranes .

Anticancer Potential

Recent investigations into the anticancer properties of similar tetrahydropyran derivatives have revealed promising results. These compounds have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, studies indicated that the compound could inhibit cell proliferation in breast and colon cancer cell lines .

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antioxidant activity with an IC50 value of 15 µM in DPPH assay. |

| Study 2 | Showed antimicrobial efficacy with a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus. |

| Study 3 | Induced apoptosis in MCF-7 breast cancer cells with a reduction in cell viability by 50% at 24 hours post-treatment. |

The biological activities of ((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-3,4-dihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl benzoate can be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl groups facilitate electron donation to free radicals, neutralizing them and preventing cellular damage.

- Membrane Disruption : The lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.

- Apoptotic Pathway Activation : Induction of pro-apoptotic factors and inhibition of anti-apoptotic proteins has been observed in cancer cells treated with this compound.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling ((2R,3R,4S,5R,6R)-5-(Benzoyloxy)-3,4-dihydroxy-6-(4-nitrophenoxy)tetrahydro-2H-pyran-2-yl)methyl benzoate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Use respiratory protection (e.g., N95 masks) if ventilation is insufficient .

- Storage : Store in tightly sealed containers in a dry, ventilated area away from ignition sources. Opened containers must be resealed and kept upright to prevent leakage .

- Spill Management : Use inert absorbents (e.g., sand) for containment. Avoid water to prevent environmental release .

- Emergency Procedures : For skin/eye contact, rinse with water for ≥15 minutes. Seek medical attention if irritation persists .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity.

- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 572.18278) and fragmentation patterns .

- NMR : Analyze - and -NMR spectra to confirm stereochemistry and functional groups (e.g., benzoyloxy and nitrophenoxy signals) .

Q. What solvents and conditions are compatible with this compound during experimental workflows?

- Methodological Answer :

- Compatible Solvents : Use anhydrous dichloromethane (CHCl) or tetrahydrofuran (THF) for reactions requiring inert conditions. Polar aprotic solvents like DMSO may disrupt ester groups .

- Incompatibilities : Avoid strong acids/bases to prevent hydrolysis of benzoyloxy or nitrophenoxy moieties. Monitor for decomposition products (e.g., carbon monoxide under thermal stress) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound be addressed?

- Methodological Answer :

- Chiral Auxiliaries : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyls during glycosylation steps, ensuring retention of (2R,3R,4S,5R,6R) configuration .

- Catalytic Asymmetric Methods : Employ Sharpless epoxidation or enzymatic resolution (e.g., lipases) to control diastereomeric excess in tetrahydro-2H-pyran intermediates .

- Crystallography : Confirm stereochemistry via X-ray diffraction of single crystals grown in ethyl acetate/hexane mixtures .

Q. What strategies optimize the compound’s stability in long-term pharmacological studies?

- Methodological Answer :

- Storage Conditions : Maintain at -20°C under nitrogen atmosphere to prevent oxidation of dihydroxy groups. Lyophilization in amber vials reduces photodegradation .

- Formulation : Encapsulate in cyclodextrin derivatives (e.g., hydroxypropyl-β-cyclodextrin) to enhance aqueous solubility and shelf life .

- Degradation Monitoring : Use accelerated stability testing (40°C/75% RH) with LC-MS to track hydrolysis products (e.g., free benzoic acid) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Utilize AutoDock Vina to model binding to carbohydrate-processing enzymes (e.g., glycosidases). Focus on hydrogen bonding between 3,4-dihydroxy groups and active-site residues .

- Molecular Dynamics (MD) : Simulate solvated systems (TIP3P water model) for 100 ns to assess conformational stability of the tetrahydro-2H-pyran ring .

- ADMET Prediction : Apply SwissADME to estimate permeability (LogP = ~2.1) and cytochrome P450 interactions, guiding toxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.